molecular formula C15H20BrN5O B6975050 4-bromo-N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-ethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6975050
M. Wt: 366.26 g/mol
InChI Key: FPPXAEJEFGTAPE-UHFFFAOYSA-N
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Description

4-Bromo-N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its bromine, cyclopentyl, methyl, and pyrazole groups

Properties

IUPAC Name

4-bromo-N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-ethyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN5O/c1-3-10-13(16)14(19-18-10)15(22)17-12-8-11(20-21(12)2)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPXAEJEFGTAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC(=NN2C)C3CCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative, followed by bromination and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction of the pyrazole ring or other functional groups.

  • Substitution: Replacement of the bromine atom with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromine can be converted to bromate or other oxidized forms.

  • Reduction: Reduced pyrazole derivatives or other reduced functional groups.

  • Substitution: A wide range of substituted pyrazoles depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-ethyl-1H-pyrazole-3-carboxamide

  • 4-Bromo-N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-methyl-1H-pyrazole-3-carboxamide

  • 4-Bromo-N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-propyl-1H-pyrazole-3-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

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